(Z)-but-2-enedioic acid;styrene

Description

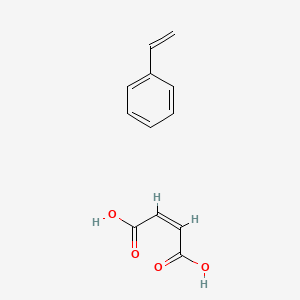

(Z)-But-2-enedioic Acid (maleic acid) is a dicarboxylic acid with the molecular formula $ \text{C}4\text{H}4\text{O}_4 $. It is the cis isomer of but-2-enedioic acid, characterized by intramolecular hydrogen bonding between its two carboxylic acid groups . This compound is widely used in pharmaceuticals, polymers, and organic synthesis. For example, it forms salts like pheniramine maleate, an antihistaminic agent .

Styrene (ethenylbenzene, $ \text{C}8\text{H}8 $) is a vinyl aromatic hydrocarbon primarily used in polymer production, such as polystyrene and copolymers with butadiene or dicarboxylic acids . Its reactivity in free-radical polymerization makes it a cornerstone of the plastics industry.

Properties

CAS No. |

25300-64-5 |

|---|---|

Molecular Formula |

C12H12O4 |

Molecular Weight |

220.22 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;styrene |

InChI |

InChI=1S/C8H8.C4H4O4/c1-2-8-6-4-3-5-7-8;5-3(6)1-2-4(7)8/h2-7H,1H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

LFWGYTIGZICTTE-BTJKTKAUSA-N |

SMILES |

C=CC1=CC=CC=C1.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

C=CC1=CC=CC=C1.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

C=CC1=CC=CC=C1.C(=CC(=O)O)C(=O)O |

Other CAS No. |

37286-89-8 |

Synonyms |

maleic acid-styrene polymer poly(styrene-co-maleic acid) styrene-maleic acid polymer styrene-maleic acid polymer, disodium salt |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-but-2-enedioic acid;styrene typically involves the polymerization of 2-butenedioic acid (2Z)- with ethenylbenzene. The reaction is carried out under controlled conditions to ensure the formation of the desired polymer. The process involves the use of catalysts and specific reaction temperatures to achieve optimal results .

Industrial Production Methods

In industrial settings, the production of this polymer is carried out on a larger scale using advanced techniques. The process involves the use of high-pressure reactors and continuous monitoring of reaction parameters to ensure consistent quality and yield. The industrial production methods are designed to be efficient and cost-effective, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

(Z)-but-2-enedioic acid;styrene undergoes various chemical reactions, including:

Oxidation: The polymer can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out to modify the polymer’s properties.

Substitution: The polymer can undergo substitution reactions where specific functional groups are replaced with others.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

(Z)-but-2-enedioic acid;styrene has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of various chemical compounds and materials.

Biology: Employed in the development of biocompatible materials for medical applications.

Medicine: Utilized in drug delivery systems and the formulation of pharmaceutical products.

Industry: Applied in the production of coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of (Z)-but-2-enedioic acid;styrene involves its interaction with specific molecular targets and pathways. The polymer can form complexes with various molecules, influencing their activity and stability. The exact mechanism depends on the specific application and the conditions under which the polymer is used .

Comparison with Similar Compounds

Comparison of (Z)-But-2-enedioic Acid with Similar Compounds

Comparison with (E)-But-2-enedioic Acid (Fumaric Acid)

The trans isomer, fumaric acid, exhibits distinct physical and chemical properties due to its rigid structure and intermolecular hydrogen bonding:

| Property | (Z)-But-2-enedioic Acid (Maleic) | (E)-But-2-enedioic Acid (Fumaric) |

|---|---|---|

| Melting Point (°C) | 135–140 | 287–290 |

| Solubility in Water | 478 g/L (20°C) | 6.3 g/L (25°C) |

| Enthalpy of Sublimation | Lower | Higher |

| Hydrogen Bonding | Intramolecular | Intermolecular |

| pKa Values | pKa1: 1.92; pKa2: 6.27 | pKa1: 3.03; pKa2: 4.44 |

Maleic acid’s intramolecular H-bonding reduces its thermal stability and solubility compared to fumaric acid, which forms stronger crystal lattices . However, maleic acid is more reactive in esterification and copolymerization due to its strained cis configuration .

Reactivity in Hydrogenation

Both isomers are hydrogenated to succinic acid ($ \text{C}4\text{H}6\text{O}_4 $) using nanoparticle catalysts. Maleic acid reacts faster under mild conditions due to its planar structure, while fumaric acid requires higher pressures .

Substituted Derivatives

- Citraconic acid (2-methyl-(Z)-but-2-enedioic acid): The methyl group increases steric hindrance, reducing solubility (43 g/L in water) compared to maleic acid .

- 2-Isopropylmaleic acid : The bulky isopropyl group further lowers melting point (112–114°C) and alters catalytic hydrogenation pathways .

Comparison of Styrene with Similar Compounds

Copolymerization Behavior

Styrene forms copolymers with dienes and unsaturated acids. For example:

- Styrene-butadiene-fumaric acid copolymer (CAS 24938-12-3): Incorporation of fumaric acid (E-isomer) improves thermal stability due to rigid intermolecular interactions .

- Styrene-maleic anhydride copolymers : Maleic anhydride (derived from maleic acid) enhances hydrophilicity and adhesion properties in resins .

Comparison with Other Vinyl Monomers

- Vinyl chloride : Less thermally stable than styrene; forms rigid PVC but lacks aromatic ring reactivity.

- α-Methylstyrene : Higher glass transition temperature ($ T_g $) due to steric hindrance but lower polymerization rates .

Data Tables

Table 1: Key Physical Properties of Maleic Acid Derivatives

| Compound | Molecular Formula | Melting Point (°C) | Solubility (g/L, Water) |

|---|---|---|---|

| Maleic acid | $ \text{C}4\text{H}4\text{O}_4 $ | 135–140 | 478 |

| Citraconic acid | $ \text{C}5\text{H}6\text{O}_4 $ | 93–95 | 43 |

| 2-Isopropylmaleic acid | $ \text{C}7\text{H}{10}\text{O}_4 $ | 112–114 | Insoluble |

Q & A

Q. Tables for Key Data

| Property | (Z)-but-2-enedioic acid | (E)-but-2-enedioic acid |

|---|---|---|

| Melting Point (°C) | 135 | 287 |

| Solubility in Water (g/L) | 478 | 6.3 |

| (kJ/mol) | 13.2 | 34.9 |

| -NMR | 12-14 Hz | Not observed (symmetry) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.